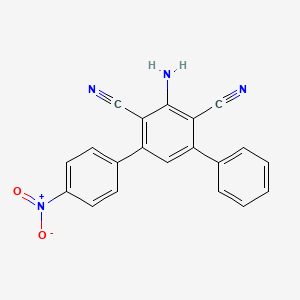![molecular formula C26H27BrN2O2 B10879641 1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10879641.png)
1-[4-(3-Bromo-4-methoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a complex organic compound with a unique structure that includes a piperazine ring, a brominated methoxybenzyl group, and a diphenylethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps, starting with the preparation of the brominated methoxybenzyl precursor. This can be achieved through the bromination of 4-methoxybenzyl alcohol using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
The next step involves the reaction of the brominated methoxybenzyl compound with piperazine to form the piperazino intermediate. This reaction is usually carried out in a polar solvent like ethanol or acetonitrile under reflux conditions .
Finally, the piperazino intermediate is reacted with 2,2-diphenyl-1-ethanone in the presence of a base such as potassium carbonate (K2CO3) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile)
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C26H27BrN2O2 |
|---|---|
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C26H27BrN2O2/c1-31-24-13-12-20(18-23(24)27)19-28-14-16-29(17-15-28)26(30)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,25H,14-17,19H2,1H3 |
Clave InChI |
FXDGRKPMSWNBRL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B10879568.png)
![2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B10879575.png)
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)

![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879596.png)

amine](/img/structure/B10879612.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-(dimethylamino)benzohydrazide](/img/structure/B10879620.png)
![2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10879623.png)
![1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10879631.png)
![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)

![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
